1,3,4-oxadiazol-2(3H)-one, 3-acetyl-5-phenyl-
Description
1,3,4-Oxadiazol-2(3H)-one derivatives are heterocyclic compounds with a five-membered ring containing two nitrogen atoms and one oxygen atom. The compound 3-acetyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one features an acetyl group at position 3 and a phenyl group at position 4.
- The phenyl group at position 5 contributes to lipophilicity and π-π stacking interactions, which may influence biological activity .
- Synthetic Routes: Similar compounds are synthesized via cyclization of acylhydrazides or through reactions involving sydnones, as seen in derivatives with pyrazolyl or coumarin moieties .
Properties
CAS No. |
43147-30-4 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
3-acetyl-5-phenyl-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C10H8N2O3/c1-7(13)12-10(14)15-9(11-12)8-5-3-2-4-6-8/h2-6H,1H3 |
InChI Key |
MSWXMCFPTOOTBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C(=O)OC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazides with Acetic Anhydride
A common approach to synthesize 3-acetyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one involves the cyclization of hydrazide intermediates with acetic anhydride. This method typically proceeds as follows:
- Preparation of hydrazones by reacting hydrazinocarbonyl derivatives with aromatic aldehydes.
- Cyclization of these hydrazones with acetic anhydride under reflux conditions (3–4 hours).
- Isolation of the product by crystallization from ethanol or other solvents.
This method yields 3-acetyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one derivatives with good purity, confirmed by thin-layer chromatography and spectroscopic methods.
Reaction of Acid Halides with 1,3,4-Oxadiazole Derivatives
Another industrially relevant method involves the reaction of acid halides with 1,3,4-oxadiazole derivatives in the presence of Lewis acids and tertiary amines. Key features include:
- Use of acid halides (e.g., acyl chlorides) reacting with 1,3,4-oxadiazole rings.
- Reaction temperatures maintained between 0 to 30°C to optimize yield and minimize by-products.
- Catalysis by Lewis acids such as aluminum trichloride, titanium tetrachloride, or iron trichloride.
- Use of tertiary amines like triethylamine or N-methylmorpholine to facilitate the reaction.
This method addresses the limitations of earlier low-temperature processes and is more suitable for large-scale synthesis due to milder conditions and fewer steps.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the synthesis of 1,3,4-oxadiazole derivatives, including acetylated variants. This approach involves:
- Reacting hydrazones with chloramine-T under microwave irradiation at controlled power (e.g., 300 W) and intermittent intervals.
- Rapid reaction times (minutes to hours) compared to conventional heating.
- Improved yields and purity due to efficient energy transfer and reduced side reactions.
This method is particularly useful for synthesizing substituted derivatives and can be adapted for 3-acetyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one analogs.
Detailed Reaction Conditions and Yields
| Method | Key Reagents & Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Hydrazide Cyclization | Hydrazones + Acetic Anhydride, reflux | 100 (reflux) | 3–4 hours | 60–75 | Purification by crystallization; suitable for various substituted phenyl derivatives |
| Acid Halide Reaction with Lewis Acid | Acid halide + 1,3,4-oxadiazole derivative + Lewis acid + tertiary amine | 0 to 30 | Several hours | 65–80 | Industrially scalable; avoids low-temperature steps; controls by-product formation |
| Microwave-Assisted Synthesis | Hydrazones + Chloramine-T, microwave irradiation | Ambient to 80 | Minutes to 1 hour | 70–85 | Rapid synthesis; improved yields; suitable for diverse substitutions |
Mechanistic Insights
- The cyclization of hydrazones with acetic anhydride proceeds via acetylation of the hydrazone nitrogen followed by ring closure to form the oxadiazole ring.
- The acid halide method involves nucleophilic attack of the oxadiazole nitrogen on the acyl chloride, facilitated by Lewis acid coordination, which activates the acyl chloride and stabilizes intermediates.
- Microwave-assisted reactions enhance molecular collisions and energy absorption, accelerating the formation of the oxadiazole ring and reducing side reactions.
Research Findings and Optimization
- Studies have shown that controlling the stoichiometry of reactants (1:1 ratio) and maintaining reaction temperatures between 0 and 20°C in the acid halide method significantly improves yield and purity.
- Microwave-assisted synthesis reduces reaction times drastically while maintaining or improving yields, making it a promising method for rapid library synthesis of oxadiazole derivatives.
- Spectroscopic characterization (NMR, IR, mass spectrometry) confirms the structural integrity of the synthesized 3-acetyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one compounds, with characteristic signals for the acetyl group and oxadiazole ring hydrogens.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazol-2(3H)-one, 3-acetyl-5-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Use of reducing agents like sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 1,3,4-oxadiazole derivatives. For instance, derivatives with an acetyl group have shown significant bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study synthesized a series of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazole derivatives and evaluated their antimicrobial activity. The results indicated that these compounds exhibited superior activity compared to standard antibiotics like ciprofloxacin. The synthesized compounds were tested against multiple microbial strains, demonstrating Minimum Inhibitory Concentrations (MICs) ranging from 6.25 to 1000 µg/ml depending on the specific strain tested .
| Compound | MIC (µg/ml) | Target Microorganism |
|---|---|---|
| Compound A | 6.25 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
| Compound C | 25 | Candida albicans |
Anticancer Activity
In addition to antimicrobial properties, 1,3,4-oxadiazole derivatives have been investigated for their anticancer potential. Research indicates that these compounds can inhibit the activity of thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells.
Case Study: Dual Activity
A study focused on synthesizing new derivatives targeting TS demonstrated that certain compounds exhibited IC50 values between 0.47 and 1.4 µM against different cancer cell lines. This dual activity (antimicrobial and anticancer) positions oxadiazole derivatives as promising candidates for further development in therapeutic applications .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound D | 0.47 | MCF-7 (breast cancer) |
| Compound E | 1.2 | HeLa (cervical cancer) |
| Compound F | 1.4 | A549 (lung cancer) |
The lipophilicity of oxadiazole derivatives is a critical parameter influencing their biological activity. Compounds with higher lipophilicity tend to exhibit better membrane permeability and bioavailability, which are essential for effective therapeutic action.
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazol-2(3H)-one, 3-acetyl-5-phenyl- involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved could be related to its biological activities, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Comparison of Key Oxadiazolone Derivatives
Key Observations :
- Lipophilicity : Oxadiargyl’s high log P (3.70) aligns with its herbicidal activity, requiring membrane penetration. The acetyl group in 3-acetyl-5-phenyl derivatives may reduce log P compared to tert-butyl or naphthyl groups, impacting bioavailability .
- Thermal Stability : Derivatives like 5j (m.p. 301–302°C) with rigid substituents exhibit higher thermal stability, suggesting that 3-acetyl-5-phenyl derivatives may similarly resist degradation .
Biological Activity
The compound 1,3,4-oxadiazol-2(3H)-one, 3-acetyl-5-phenyl- (CAS No. 43147-30-4) is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial, anticancer, and enzyme inhibitory properties.
- Molecular Formula : CHNO
- Molecular Weight : 204.18 g/mol
- LogP : 1.16340 (indicating moderate lipophilicity)
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1,3,4-oxadiazole exhibit potent antimicrobial properties. A comparative study highlighted that compounds with an acetyl group showed significantly greater antimicrobial activity against various strains of bacteria and fungi compared to their non-acetylated counterparts. For instance, a series of synthesized 3-acetyl-1,3,4-oxadiazoles were tested against Gram-positive and Gram-negative bacteria as well as fungi such as Candida spp.
Table 1: Antimicrobial Activity of 3-Acetyl-1,3,4-Oxadiazoles
| Compound ID | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | Candida albicans | 64 µg/mL |
The results indicated that certain derivatives were more effective than ciprofloxacin, a commonly used antibiotic .
Anticancer Activity
The anticancer potential of 1,3,4-oxadiazole derivatives has been extensively investigated. A notable study screened various oxadiazole compounds against multiple cancer cell lines including prostate (PC-3), colon (HCT-116), and breast (MCF7) cancers.
Table 2: Anticancer Activity of Selected Oxadiazole Derivatives
| Compound ID | Cell Line Tested | IC (µM) | Growth Inhibition (%) |
|---|---|---|---|
| Compound D | PC-3 | 0.67 | 95.70 |
| Compound E | HCT-116 | 0.80 | 92.30 |
| Compound F | MCF7 | 0.87 | 90.50 |
The data suggests that these compounds not only inhibit cancer cell proliferation but also induce apoptosis in sensitive cell lines .
Enzyme Inhibition Studies
In addition to antimicrobial and anticancer activities, derivatives of this compound have been identified as potent inhibitors of various enzymes critical in disease pathways. For example, a recent study reported that certain oxadiazolones inhibited Notum carboxylesterase activity, which is involved in modulating the Wnt signaling pathway—a crucial pathway in cancer progression.
Table 3: Enzyme Inhibition Potency
| Compound ID | Enzyme Target | IC (µM) |
|---|---|---|
| Compound G | Notum Carboxylesterase | 0.24 |
| Compound H | EGFR | 0.96 |
These findings highlight the potential therapeutic applications of oxadiazole derivatives in cancer treatment through enzyme inhibition .
Q & A
Q. What are the standard synthetic routes for preparing 3-acetyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization of hydrazide intermediates. A carbon dioxide route (CDR) is effective, where hydrazides react with CO₂ under basic conditions (e.g., NaOH) in ethanol to form the oxadiazolone ring. Yields (79–97%) depend on substituent electronic effects and reaction time optimization. For example, electron-withdrawing groups on the phenyl ring enhance cyclization efficiency . Alternative methods include using acid chlorides with hydrazine monohydrate, followed by cyclization .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing 3-acetyl-5-phenyl-1,3,4-oxadiazol-2(3H)-one derivatives?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and acetyl group integration.
- Mass spectrometry (MS) : For molecular ion verification and fragmentation patterns.
- X-ray crystallography : Resolves spatial configuration and hydrogen-bonding networks, as demonstrated for analogs like 2-[3-acetyl-5-(2-chloro-3-pyridyl)-2-methyl-2,3-dihydro-1,3,4-oxadiazol-2-yl]-4-fluorophenyl acetate .
Q. How are preliminary biological activities of 1,3,4-oxadiazol-2(3H)-one derivatives evaluated in academic research?
Initial screening involves:
- Enzyme inhibition assays : For example, Notum carboxylesterase inhibition using fluorescence-based assays to measure IC₅₀ values .
- Anticancer activity : Cell viability assays (e.g., MTT) against cancer cell lines, with IC₅₀ values ranging from 4–100 µM depending on substituents .
- Antibacterial screening : Disk diffusion or microdilution methods to determine minimum inhibitory concentrations (MICs) .
Advanced Research Questions
Q. How can computational methods guide the design of 1,3,4-oxadiazol-2(3H)-one derivatives for targeted therapeutic applications?
Molecular docking and molecular dynamics (MD) simulations predict binding interactions with targets like VEGFR-2. For example:
- Docking : The oxadiazole ring occupies hinge regions of kinases, while hydrophobic tails fit into allosteric pockets.
- MD simulations : Assess stability of ligand-receptor complexes over time (e.g., 50 ns simulations validate binding modes) .
- QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with activity to prioritize synthetic targets .
Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?
- Meta-analysis of substituent effects : Compare IC₅₀ trends for electron-donating vs. electron-withdrawing groups. For example, bulky tert-butyl groups enhance herbicidal activity but reduce solubility, complicating pharmacological applications .
- Proteomic profiling : Identify off-target interactions (e.g., unintended kinase inhibition) using kinome-wide screening.
- Crystallographic comparisons : Resolve how minor structural changes (e.g., acetyl vs. benzyl groups) alter binding site interactions .
Q. How are environmental and toxicological risks assessed for 1,3,4-oxadiazol-2(3H)-one derivatives?
- Ecotoxicity testing : Follow OECD guidelines for aquatic toxicity (e.g., Daphnia magna acute/chronic assays). Oxadiargyl, a structural analog, is classified as Aquatic Chronic 1 (H410) due to persistence in water systems .
- Reproductive toxicity screening : Use in vitro models (e.g., zebrafish embryos) to evaluate developmental risks linked to oxadiazolone exposure .
- Degradation studies : Monitor hydrolysis and photolysis rates under simulated environmental conditions .
Q. What advanced synthetic strategies improve regioselectivity in oxadiazolone ring formation?
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >90% yield.
- Flow chemistry : Enhances control over exothermic intermediates (e.g., hydrazide formation) .
- Catalytic asymmetric synthesis : Chiral catalysts (e.g., BINOL-phosphoric acids) induce enantioselectivity in substituted derivatives, though this remains underexplored for acetyl-phenyl analogs .
Methodological Notes
- Data validation : Cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR shifts) to confirm purity .
- Biological assay controls : Include positive controls (e.g., doxorubicin for anticancer assays) and solvent controls to rule out artifactual inhibition .
- Synthetic scalability : Pilot-scale reactions (10–50 g) identify bottlenecks (e.g., CO₂ pressure requirements in CDR) before industrial translation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
